molecular formula C9H9BrF2 B2561473 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene CAS No. 1955494-10-6

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene

Cat. No.: B2561473
CAS No.: 1955494-10-6
M. Wt: 235.072
InChI Key: RTHVNXABEVQJDS-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H9BrF2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(1,1-difluoropropan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene involves its interaction with various molecular targets. The bromine atom and the difluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Similar structure but lacks the difluoropropyl group.

    1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Contains a trifluoromethyl group instead of a difluoropropyl group.

Uniqueness: 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene is unique due to the presence of both a bromine atom and a difluoropropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-bromo-3-(1,1-difluoropropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVNXABEVQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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